An In-depth Technical Guide to [3-(2-Methylphenyl)phenyl]acetic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to [3-(2-Methylphenyl)phenyl]acetic acid: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of [3-(2-Methylphenyl)phenyl]acetic acid, a biphenylacetic acid derivative. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known identifiers and presents a robust, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. Drawing upon established methodologies for the synthesis of analogous biphenyl structures and the well-documented pharmacological profiles of related biphenylacetic acids, this guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Biphenyl and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their diverse biological activities. The biphenylacetic acid class, in particular, has garnered significant attention, with several members demonstrating potent anti-inflammatory, analgesic, and antipyretic properties.[1] These compounds often exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] This guide focuses on a specific, less-explored member of this family: [3-(2-Methylphenyl)phenyl]acetic acid. By providing a detailed theoretical and practical framework, we aim to facilitate further investigation into its chemical and biological properties.
Chemical Structure and Identification
The fundamental identity of [3-(2-Methylphenyl)phenyl]acetic acid is established through its chemical nomenclature and unique identifiers.
-
IUPAC Name: [3-(2-Methylphenyl)phenyl]acetic acid
-
CAS Number: 1375069-02-5[3]
-
Molecular Formula: C₁₅H₁₄O₂[3]
-
Molecular Weight: 226.28 g/mol [3]
The chemical structure, depicted below, consists of a biphenyl core where one phenyl ring is substituted with an acetic acid moiety at the 3-position, and the other phenyl ring bears a methyl group at the 2-position.
(A 2D chemical structure image of [3-(2-Methylphenyl)phenyl]acetic acid would be placed here in a full document)
Physicochemical Properties: A Comparative and Predictive Analysis
| Property | [3-(2-Methylphenyl)phenyl]acetic acid (Predicted) | 3-Biphenylylacetic acid (Experimental) | 4-Biphenylacetic acid (Experimental) |
| Melting Point (°C) | 145-155 (estimated) | ~150 | 159-160[2] |
| Boiling Point (°C) | > 400 (estimated at 760 mmHg) | Not available | Not available |
| pKa | 4.0 - 4.5 (estimated) | Not available | Not available |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | Not available | Soluble in DMSO (50 mg/mL)[2] |
Note: Predicted values are based on computational models and the properties of structurally similar compounds. Experimental verification is required.
Synthesis of [3-(2-Methylphenyl)phenyl]acetic acid: A Proposed Synthetic Workflow
The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This approach offers high yields, tolerance to a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.
A logical and efficient synthetic route to [3-(2-Methylphenyl)phenyl]acetic acid involves the Suzuki-Miyaura coupling of a (3-carboxymethylphenyl)boronic acid derivative with 2-bromotoluene.
Proposed Synthetic Scheme:
(3-Bromophenyl)acetic acid + Pinacolborane → (3-(Methoxycarbonyl)phenyl)boronic acid pinacol ester → [3-(2-Methylphenyl)phenyl]acetic acid
Detailed Experimental Protocol:
Step 1: Synthesis of (3-(Methoxycarbonyl)phenyl)boronic acid pinacol ester
-
To a solution of (3-bromophenyl)acetic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain methyl (3-bromophenyl)acetate.
-
To a solution of methyl (3-bromophenyl)acetate (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in anhydrous dioxane, add potassium acetate (3.0 eq) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80-90 °C for 12-18 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate.
Step 2: Suzuki-Miyaura Coupling
-
To a mixture of methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (1.0 eq), 2-bromotoluene (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (2.0 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to reflux (80-100 °C) and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl [3-(2-methylphenyl)phenyl]acetate by column chromatography.
Step 3: Hydrolysis to [3-(2-Methylphenyl)phenyl]acetic acid
-
Dissolve the purified methyl [3-(2-methylphenyl)phenyl]acetate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (3.0-5.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [3-(2-Methylphenyl)phenyl]acetic acid.
Synthetic Workflow Diagram:
